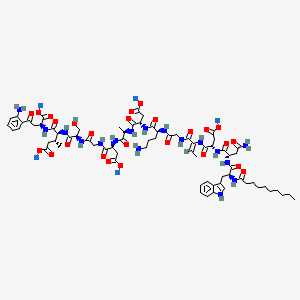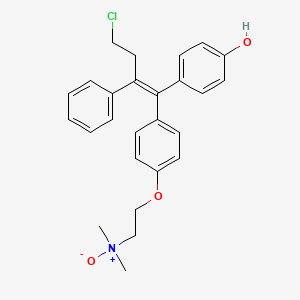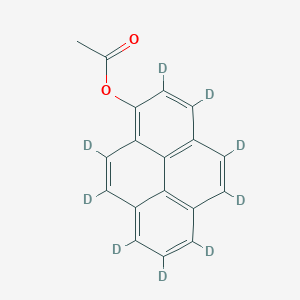
1-Pyrenol-d9 Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrenol-d9 Acetate is a deuterated derivative of 1-Pyrenol, a compound known for its applications in various fields of scientific research. The molecular formula of this compound is C18H3D9O2, and it has a molecular weight of 269.34 . This compound is particularly useful in proteomics research due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental setups .
準備方法
The synthesis of 1-Pyrenol-d9 Acetate involves the acetylation of 1-Pyrenol-d9. The general synthetic route includes the reaction of 1-Pyrenol-d9 with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain pure this compound .
化学反応の分析
1-Pyrenol-d9 Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: Reduction reactions can convert it back to 1-Pyrenol-d9.
Substitution: Electrophilic aromatic substitution reactions can occur at the 1, 3, 6, and 8 positions of the pyrene nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Pyrenol-d9 Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which provides clear and distinct signals.
Biology: In proteomics, it is used to study protein interactions and modifications.
Medicine: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of various biological processes.
作用機序
The mechanism of action of 1-Pyrenol-d9 Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and other biomolecules, allowing researchers to track and analyze their behavior and interactions. The deuterium labeling provides a unique signature that can be detected using various analytical techniques, making it a valuable tool in studying complex biological processes .
類似化合物との比較
1-Pyrenol-d9 Acetate can be compared with other deuterated pyrene derivatives, such as:
1-Pyrenol-d10: Similar in structure but with an additional deuterium atom.
1-Pyrenol-d8: Lacks one deuterium atom compared to this compound.
1-Pyrenol: The non-deuterated form, which is less useful in NMR studies due to overlapping signals.
The uniqueness of this compound lies in its specific deuterium labeling, which provides a balance between stability and detectability in various analytical applications .
特性
分子式 |
C18H12O2 |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl) acetate |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3/i2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
XMAPHCGFUPXIEN-JGBJNMEESA-N |
異性体SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])OC(=O)C)[2H])[2H])[2H] |
正規SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


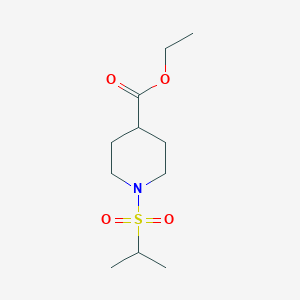
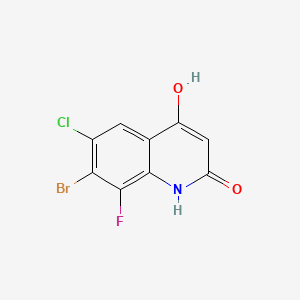

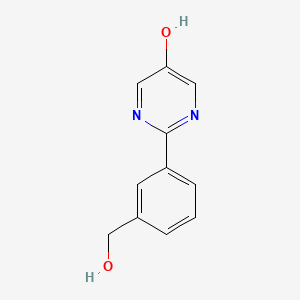
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

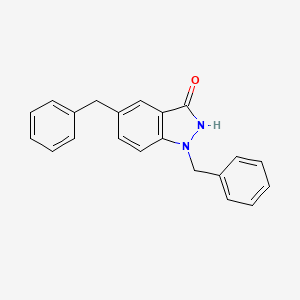
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
